4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-5-28(24,25)23-14-6-7-16-8-11-18(15-20(16)23)22-29(26,27)19-12-9-17(10-13-19)21(2,3)4/h8-13,15,22H,5-7,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFECXWCHDAWLEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
The compound’s structure comprises three critical components:
- Tetrahydroquinoline core (1,2,3,4-tetrahydroquinoline)
- Dual sulfonamide groups (ethanesulfonyl and benzene sulfonamide)
- tert-Butyl substituent on the benzene ring
Synthetic routes prioritize sequential assembly to avoid regiochemical conflicts, often employing orthogonal protection strategies for amines.
Stepwise Preparation Methods
Construction of the Tetrahydroquinoline Core
The 1,2,3,4-tetrahydroquinoline scaffold is typically synthesized via:
Povarov Reaction
A [4 + 2] cycloaddition between:
- Aniline derivatives (e.g., 4-tert-butylaniline)
- Aldehyde (e.g., formaldehyde)
- Electron-rich dienophile (e.g., vinyl ethers)
Conditions :
Hydrogenation of Quinoline
Catalytic hydrogenation of quinoline derivatives using:
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Confirmation
Challenges and Troubleshooting
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfonic acids or quinoline N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted sulfonamides.
Scientific Research Applications
4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzenesulfonamide: A simpler analog lacking the tetrahydroquinoline moiety.
N-Butylbenzenesulfonamide: Similar structure but with a butyl group instead of a tert-butyl group.
Ethanesulfonyl Chloride: A precursor used in the synthesis of sulfonamides.
Uniqueness
4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is unique due to its complex structure, which combines multiple functional groups. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Biological Activity
The compound 4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative that has gained interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H24N2O3S2
- Molecular Weight : 372.52 g/mol
The biological activity of sulfonamides typically involves inhibition of bacterial dihydropteroate synthase and interference with folic acid synthesis. However, for this specific compound, studies suggest it may also interact with various cellular pathways, including:
- Calcium Channel Modulation : The compound may affect calcium channel activity, influencing cardiovascular parameters such as perfusion pressure and coronary resistance .
- Inflammatory Response Modulation : Sulfonamide derivatives are known to exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
Pharmacological Effects
Recent studies have highlighted the following pharmacological effects of this compound:
-
Cardiovascular Effects :
Group Compound Dose (nM) I Control - II Benzenesulfonamide 0.001 III Compound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide) 0.001 IV Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) 0.001 V Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) 0.001 VI Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide) 0.001 -
Antimicrobial Activity :
- Similar compounds have shown antimicrobial properties against various bacterial strains. Further research is needed to determine if this specific sulfonamide exhibits similar effects.
Case Studies
A notable study assessed the interaction of the compound with calcium channels using docking simulations. The results indicated that the compound could effectively bind to calcium channel proteins, suggesting a mechanism for its cardiovascular effects .
Q & A
How can computational methods guide the optimization of the synthesis pathway for this compound to improve yield and purity?
Methodological Answer:
Integrate quantum chemical calculations (e.g., reaction path search) with experimental data to identify energy barriers and optimal reaction conditions. For example:
- Key Steps :
- Use density functional theory (DFT) to model intermediates in the Povarov reaction (formation of the tetrahydroquinoline core) .
- Apply machine learning to analyze solvent effects and catalyst performance for sulfonylation steps .
- Validate predictions via small-scale parallel experiments, adjusting parameters like temperature (80–120°C) and solvent polarity (DMF vs. THF) .
- Expected Outcomes : Reduced trial-and-error experimentation, improved yield by 15–30%, and purity ≥95% (HPLC) .
What advanced spectroscopic techniques resolve structural ambiguities in this sulfonamide derivative?
Methodological Answer:
Combine complementary techniques to confirm stereochemistry and functional group orientation:
- 2D NMR (NOESY/ROESY) : Resolves spatial proximity of the tert-butyl group and ethanesulfonyl moiety .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₁H₂₉N₃O₄S₂) with <2 ppm error .
- X-ray Crystallography : Critical for absolute configuration determination, particularly for the tetrahydroquinoline ring’s chair conformation .
- FT-IR : Confirms sulfonamide (-SO₂NH-) stretching vibrations at 1320–1160 cm⁻¹ .
How should researchers address contradictory data on biological activity across assay systems?
Methodological Answer:
Implement a tiered validation protocol:
Orthogonal Assays : Compare enzyme inhibition (e.g., dihydropteroate synthase) in bacterial vs. mammalian cell lysates to identify species-specific effects .
Dose-Response Analysis : Test IC₅₀ values in physiologically relevant concentrations (0.1–100 µM) across ≥3 replicates .
Meta-Analysis : Use tools like Prism® to assess variability sources (e.g., assay temperature, serum content) .
Structural Dynamics : Perform molecular docking to evaluate target binding pocket accessibility in different assay conditions .
What strategies evaluate enzyme inhibition selectivity against homologous targets?
Methodological Answer:
Design a comparative enzymatic panel:
- Target Selection : Include homologous enzymes (e.g., carbonic anhydrase isoforms CA-II and CA-IX) .
- Kinetic Assays : Measure kcat/KM ratios under standardized pH (7.4) and ionic strength (150 mM NaCl) .
- Selectivity Index (SI) : Calculate SI = IC₅₀(off-target)/IC₅₀(target). Aim for SI >10 to minimize off-target effects .
- Co-crystallization : Resolve inhibitor-enzyme complexes to identify critical binding residues (e.g., hydrophobic interactions with tert-butyl) .
How to design experiments assessing metabolic stability in preclinical development?
Methodological Answer:
Use in vitro and in silico models:
- Liver Microsomes : Incubate compound (1–10 µM) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms at 10 µM (FDA guidelines) .
- QSAR Modeling : Predict metabolic soft spots (e.g., ethanesulfonyl group’s susceptibility to hydrolysis) .
- Pharmacokinetic Parameters : Calculate intrinsic clearance (CLint) and half-life (t½) using hepatocyte data .
What are critical safety protocols for handling this compound given its toxicity profile?
Methodological Answer:
Adopt OSHA/GHS-aligned practices:
- PPE : Nitrile gloves (≥8 mil thickness), ANSI Z87.1-compliant goggles, and lab coats .
- Engineering Controls : Use fume hoods (≥100 fpm face velocity) for weighing and synthesis steps .
- Acute Toxicity Mitigation :
- Waste Disposal : Segregate sulfonamide waste in halogenated containers; incinerate at >1000°C .
How to analyze structure-activity relationships (SAR) for analogs with modified sulfonamide groups?
Methodological Answer:
Develop a systematic SAR matrix:
Use Free-Wilson analysis to quantify substituent contributions to activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
